molecular formula C17H25N3O3 B7918017 [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7918017
M. Wt: 319.4 g/mol
InChI Key: NNWRFSQGMWKXDY-CFMCSPIPSA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, an amino acid derivative, and a carbamate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Acid Derivative: The (S)-2-amino-propionyl group is introduced via amide bond formation, often using coupling reagents like EDCI or DCC.

    Carbamate Ester Formation: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate ester or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester: can be compared with similar compounds such as:

These compounds share some structural features but differ in their specific applications and properties, highlighting the uniqueness of This compound .

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-5-8-15(11-20)10-19-17(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWRFSQGMWKXDY-CFMCSPIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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